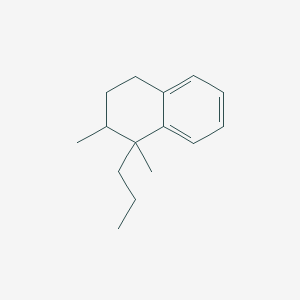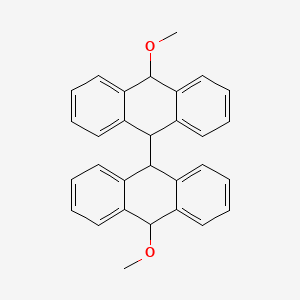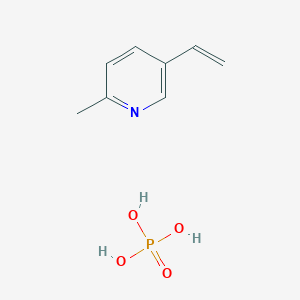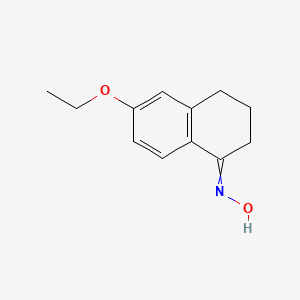
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide is a chemical compound with a unique structure that includes a dithiane ring and an iminium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide typically involves the reaction of diisopropylamine with a dithiane derivative under specific conditions. The reaction is usually carried out in the presence of a brominating agent to introduce the bromide ion. Common reagents used in this synthesis include carbon tetrabromide and other brominating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium ion to an amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide involves its interaction with molecular targets through its iminium ion. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various molecular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Diisopropylamine: A secondary amine used in organic synthesis.
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base.
Triisopropylamine: Another tertiary amine with similar applications but higher steric hindrance.
Uniqueness
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide is unique due to its combination of a dithiane ring and an iminium ion, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
66236-77-9 |
|---|---|
Molecular Formula |
C10H20BrNS2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1,3-dithian-2-ylidene-di(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C10H20NS2.BrH/c1-8(2)11(9(3)4)10-12-6-5-7-13-10;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LQTOVTRSVUHMHU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+](=C1SCCCS1)C(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


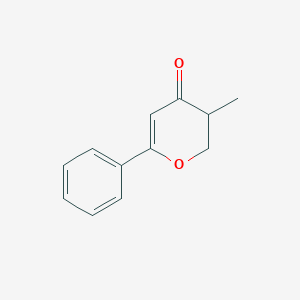

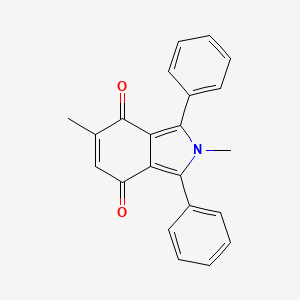
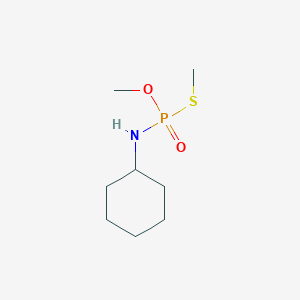
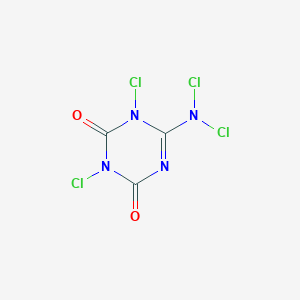
![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
